molecular formula C12H21NO5 B6260026 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid CAS No. 1934384-13-0

4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Cat. No. B6260026
CAS RN: 1934384-13-0
M. Wt: 259.3
InChI Key:
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Description

The compound “4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-7-6-13 (11 (16)18-12 (3,4)5)9 (10 (14)15)8 (2)17-7/h7-9H,6H2,1-5H3, (H,14,15) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 259.3 . More detailed physical and chemical properties may require further experimental analysis.

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine occurs .

Future Directions

The BOC group is widely used in organic synthesis, and research into its applications is ongoing . Future directions could include exploring new methods for adding and removing the BOC group, as well as investigating its use in the synthesis of new compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid involves the protection of the amine group of 2,6-dimethylmorpholine-3-carboxylic acid followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid. The protected intermediate is then reacted with tert-butyl bromoacetate to form the desired product.", "Starting Materials": [ "2,6-dimethylmorpholine-3-carboxylic acid", "tert-butyl bromoacetate", "diisopropylethylamine (DIPEA)", "N,N-dimethylformamide (DMF)", "triethylamine", "tert-butyl dicarbonate (Boc2O)", "dichloromethane (DCM)", "sodium bicarbonate (NaHCO3)", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylmorpholine-3-carboxylic acid in DMF and add DIPEA. Cool the solution to 0°C and add Boc2O dropwise. Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add DCM to the reaction mixture and wash the organic layer with water and NaHCO3 solution. Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent to obtain the protected intermediate.", "Step 3: Dissolve the protected intermediate in DCM and add tert-butyl bromoacetate and triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Wash the reaction mixture with water and NaHCO3 solution. Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography to obtain the final product, 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid." ] }

CAS RN

1934384-13-0

Product Name

4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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